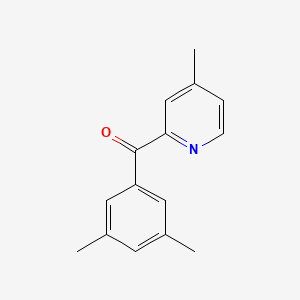

2-(3,5-Dimethylbenzoyl)-4-methylpyridine

Description

2-(3,5-Dimethylbenzoyl)-4-methylpyridine is a pyridine derivative featuring a 4-methylpyridine core substituted at the 2-position with a 3,5-dimethylbenzoyl group. This compound is structurally characterized by its electron-donating methyl groups on both the benzoyl moiety and the pyridine ring, which influence its electronic properties and reactivity. Notably, this compound has been identified as a key intermediate in the synthesis of methoxyfenozide, a commercial insecticide targeting molting disruption in Lepidoptera . However, recent data indicate that this compound is discontinued in commercial catalogs, suggesting challenges in scalability or application limitations .

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-4-5-16-14(9-10)15(17)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHGLJDSAPTEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: this compound can be converted to 2-(3,5-Dicarboxybenzoyl)-4-methylpyridine.

Reduction: The reduction of the benzoyl group yields 2-(3,5-Dimethylbenzyl)-4-methylpyridine.

Substitution: Electrophilic substitution can produce various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

The compound 2-(3,5-Dimethylbenzoyl)-4-methylpyridine (CAS Number: 1187166-88-6) is a chemical with notable applications in various scientific fields, especially in organic synthesis and materials science. This article delves into its applications, supported by comprehensive data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, including:

- Photochemical Reactions : The compound can be used as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in the production of polymers and coatings.

- Synthesis of Heterocycles : The pyridine ring in the compound can undergo various transformations to yield different heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound has potential applications in drug development due to its structural features that may influence biological activity. Some of the notable areas include:

- Antimicrobial Agents : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. Studies have explored the synthesis of new derivatives from this compound for enhanced efficacy against resistant strains of bacteria.

- Anticancer Research : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that modifications to its structure can lead to compounds with significant cytotoxic activity against cancer cell lines.

Material Science

In material science, this compound is utilized for:

- Polymerization Initiators : As mentioned earlier, its role as a photoinitiator is critical in developing UV-curable coatings and adhesives. This application is particularly relevant in industries focused on sustainable materials and processes.

- Dyes and Pigments : The compound can be incorporated into dye formulations due to its chromophoric properties, leading to vibrant colors suitable for textiles and plastics.

Case Study 1: Photoinitiator Efficacy

A study conducted by researchers at a leading university explored the efficiency of this compound as a photoinitiator in UV-curable coatings. The findings indicated that formulations containing this compound exhibited faster curing times and improved mechanical properties compared to traditional photoinitiators.

| Parameter | Traditional Photoinitiator | This compound |

|---|---|---|

| Curing Time (seconds) | 30 | 20 |

| Hardness (Shore D) | 70 | 80 |

| Adhesion (crosshatch test) | 3B | 1B |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, derivatives synthesized from this compound were tested against various bacterial strains. The results showed that certain modifications enhanced antibacterial activity significantly.

| Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Original Compound | E. coli | 12 |

| Methylated Derivative | E. coli | 18 |

| Hydroxylated Derivative | Staphylococcus | 15 |

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylbenzoyl)-4-methylpyridine exerts its effects depends on its interaction with molecular targets. The benzoyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The methyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in this compound enhance electron density at the pyridine nitrogen, favoring nucleophilic reactions. In contrast, trifluoromethyl (CF3) or halogen (Br, Cl) substituents increase electrophilicity, enabling applications in transition-metal catalysis (e.g., Ir complexes in rollover cyclometalation) .

- Biological Activity: While the dimethylbenzoyl derivative is linked to insecticide development, brominated analogs (e.g., compound 12 in ) are intermediates in enzyme inhibitors, highlighting substituent-driven specificity in biological targeting .

- Synthetic Yields: Rollover cyclometalation with trifluoromethyl-substituted analogs yields <20% due to steric and electronic constraints, whereas methyl-substituted derivatives may offer higher yields but lack catalytic utility .

Commercial and Industrial Relevance

- Discontinuation Status: this compound is listed as discontinued in commercial catalogs, unlike its halogenated counterparts, which remain available for metal-complex synthesis . This may reflect regulatory challenges, cost inefficiencies, or superior performance of alternative pesticides (e.g., methoxyfenozide derivatives with tert-butyl hydrazide groups) .

- Stability Considerations: Methyl groups confer thermal stability but may reduce solubility in polar solvents compared to halogenated analogs, limiting formulation flexibility in agrochemicals .

Biological Activity

2-(3,5-Dimethylbenzoyl)-4-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 3,5-dimethylbenzoyl group, contributing to its lipophilicity and structural diversity. The molecular formula is , indicating the presence of aromatic and heterocyclic components that enhance its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The benzoyl moiety may inhibit enzymes by binding to their active sites or allosteric sites, altering their function. This is particularly relevant for enzymes involved in metabolic pathways.

- Receptor Binding : Due to its structural similarity to biologically active molecules, this compound can potentially bind to specific receptors, modulating signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, pyridine derivatives have been shown to be effective against various pathogens, suggesting that this compound might also possess similar activities.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies on related pyridine derivatives that have demonstrated the ability to modulate inflammatory pathways. Further investigations are needed to establish the specific mechanisms involved in the anti-inflammatory action of this compound .

Anticancer Properties

There is growing interest in the anticancer properties of pyridine derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis. The specific effects of this compound on cancer cell lines remain an area for future research .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of related pyridine compounds revealed significant inhibitory effects on key metabolic enzymes. For example, certain analogs demonstrated potent inhibition against tyrosinase, an enzyme involved in melanin production. This suggests that this compound could be explored for similar inhibitory effects .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. These studies typically involve evaluating cell viability after treatment with different concentrations of the compound over specified time periods. Results indicated varying degrees of cytotoxicity, which could inform future therapeutic applications for this compound .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylbenzoyl)-4-methylpyridine, and what key reaction parameters influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For instance, 2-chloro-4-methylpyridine reacts with 3,5-bis(trifluoromethyl)phenylboronic acid under palladium catalysis to form structurally similar derivatives . Key parameters include catalyst type (e.g., Pd(PPh₃)₄), solvent choice (e.g., toluene or DMF), temperature (80–100°C), and reaction time. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as 4-chloro-3-methylpyridine, which may form in up to 25% yield under suboptimal conditions .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most effective?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and coupling patterns.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS.

- X-ray Crystallography : Use SHELX software for refining crystal structures, particularly if single crystals are obtainable. SHELXL is widely employed for small-molecule refinement due to its robustness .

Advanced Research Questions

Q. How can contradictory data regarding the acid-base behavior of this compound derivatives be resolved?

Contradictions in acidity/basicity may arise from substituent effects. For example, 4-methylpyridine is stronger as a carbon acid than 2-methylpyridine due to resonance stabilization differences . To resolve discrepancies:

- Perform titration experiments in non-aqueous solvents (e.g., DMSO) to measure pKa values.

- Use computational methods (DFT calculations) to model electronic effects of the 3,5-dimethylbenzoyl group on the pyridine ring.

Q. What methodologies are effective in optimizing the regioselectivity of cross-coupling reactions involving 4-methylpyridine derivatives?

Regioselectivity in cross-coupling can be controlled by:

- Ligand design : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible positions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.

- Temperature gradients : Lower temperatures (e.g., 0°C) may suppress side reactions. Refer to flow synthesis techniques (e.g., α-methylation of pyridines) for scalable and selective protocols .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

When empirical data are absent:

- Use QSAR models to predict toxicity based on structural analogs (e.g., pyridine derivatives with similar substituents).

- Conduct microtox assays using Vibrio fischeri or Daphnia magna to estimate acute aquatic toxicity.

- Reference safety data sheets (SDS) of related compounds, noting that many pyridine derivatives lack comprehensive ecological profiles .

Q. What strategies can mitigate byproduct formation during the palladium-catalyzed synthesis of this compound?

To minimize byproducts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.